Pentasulfide-sulfur

Beschreibung

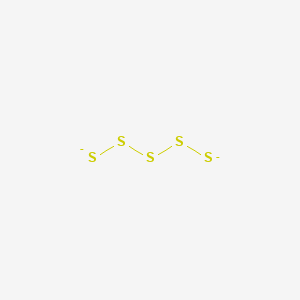

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

S5-2 |

|---|---|

Molekulargewicht |

160.3 g/mol |

InChI |

InChI=1S/H2S5/c1-3-5-4-2/h1-2H/p-2 |

InChI-Schlüssel |

FBNHIFPJXGPDIP-UHFFFAOYSA-L |

SMILES |

[S-]SSS[S-] |

Kanonische SMILES |

[S-]SSS[S-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Pentasulfide Containing Systems

Strategies for the Preparation of Cyclic and Acyclic Pentasulfur Species

The synthesis of cyclic and acyclic pentasulfur species involves various chemical strategies. One notable method utilizes titanocene (B72419) pentasulfide (Cp₂TiS₅) as a sulfur transfer reagent. researchgate.nettandfonline.com This compound reacts with various substrates to introduce a chain of five sulfur atoms. For instance, the reaction of titanocene pentasulfide with Ph₃CCl and CCl₃SCl yields (Ph₃C)₂S₅ and (CCl₃)₂S₇, respectively. researchgate.nettandfonline.com These reactions demonstrate the utility of titanocene pentasulfide in creating organosulfur compounds with extended sulfur chains. researchgate.nettandfonline.com

Another approach involves the reaction of titanocene pentasulfide with sulfenyl chlorides. For example, its reaction with C₂H₄(SCl)₂, C₆H₄(SCl)₂, C₆H₄(SSCl)₂, and CH₃C₆H₃(SCl)₂ leads to the formation of sulfur-rich heterocycles containing up to nine sulfur atoms. researchgate.nettandfonline.com Furthermore, dicyclopentadiene (B1670491) trisulfane (B228730) can be derivatized to its corresponding tetra-, penta-, hexa-, and octasulfanes through reactions involving sulfur transfer reagents like titanocene pentasulfide. researchgate.net

Synthesis of Metal-Pentasulfide Complexes (e.g., Titanocene Pentasulfide)

Titanocene pentasulfide, a key reagent in pentasulfide chemistry, can be synthesized through several routes. A common method involves the treatment of titanocene dichloride (Cp₂TiCl₂) with polysulfide salts, such as lithium pentasulfide (Li₂S₅). wikipedia.orgwordpress.com This reaction is typically performed in an organic solvent like tetrahydrofuran (B95107) (THF). wordpress.com An alternative synthesis involves the reaction of elemental sulfur with titanocene dicarbonyl, (C₅H₅)₂Ti(CO)₂. wikipedia.org

The structure of titanocene pentasulfide features a titanium atom in a pseudotetrahedral coordination environment. The TiS₅ ring adopts a chair conformation. wikipedia.org

Table 1: Synthesis of Titanocene Pentasulfide

| Starting Materials | Reagents | Product | Reference |

|---|---|---|---|

| Titanocene dichloride (Cp₂TiCl₂) | Lithium pentasulfide (Li₂S₅) | Titanocene pentasulfide (Cp₂TiS₅) | wikipedia.orgwordpress.com |

| Titanocene dicarbonyl ((C₅H₅)₂Ti(CO)₂) | Elemental sulfur (S₈) | Titanocene pentasulfide (Cp₂TiS₅) | wikipedia.org |

Mechanistic Investigations of Complex Formation Pathways

The mechanism of sulfur transfer reactions involving titanocene pentasulfide has been a subject of study. It is generally accepted that the reaction of titanocene pentasulfide with sulfenyl chlorides (RSCl) proceeds in a stepwise manner. rsc.org Kinetic studies on the reaction of titanocene pentasulfide and related complexes with various sulfenyl chlorides have provided insights into the reaction mechanism. rsc.org These studies suggest that the reactions proceed through rate-limiting intermolecular S-S bond formation. rsc.org For monofunctional sulfenyl chlorides, the reaction involves two intermolecular S-S bond-forming steps that occur at similar rates. rsc.org In contrast, for reactions with disulfur (B1233692) dichloride (S₂Cl₂), the process involves a rate-limiting intermolecular S-S bond formation followed by a rapid intramolecular cyclization. rsc.org

Preparation of Phosphorus Pentasulfide and its Derivatives in Research

Phosphorus pentasulfide (P₄S₁₀) is a versatile reagent in organic and inorganic synthesis. wikipedia.orgscispace.com It is commercially available and can also be prepared in the laboratory. youtube.comblogspot.com The synthesis of phosphorus pentasulfide typically involves the reaction of elemental sulfur with red phosphorus at elevated temperatures. wikipedia.orgyoutube.com Another method involves the reaction of molten sulfur with molten yellow phosphorus. google.com

Phosphorus pentasulfide is a key precursor to a wide range of derivatives. wikipedia.org One of the most well-known derivatives is Lawesson's reagent, which is synthesized by reacting phosphorus pentasulfide with anisole. wikipedia.orgscispace.comyoutube.com Phosphorus pentasulfide itself is used as a thionating agent to convert carbonyl compounds into thiocarbonyls. wikipedia.orgscispace.com It also reacts with alcohols and thiols to form dithiophosphoric acids and dithiocarboxylic esters, respectively. wikipedia.orgacs.org

Table 2: Reactions of Phosphorus Pentasulfide

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| Anisole | P₄S₁₀ | Lawesson's reagent | wikipedia.orgyoutube.com |

| Carboxylic acids and thiols/alcohols | P₄S₁₀ | Dithiocarboxylic esters | acs.org |

| Alcohols | P₄S₁₀ | Dithiophosphoric acids | wikipedia.org |

Catalyst-Free Approaches in Polymer Synthesis with Phosphorus Pentasulfide

Recent research has explored the use of phosphorus pentasulfide in catalyst-free polymer synthesis. mdpi.comnih.gov A notable example is the direct reaction of phosphorus pentasulfide with diols, such as ethylene (B1197577) glycol and polyethylene (B3416737) glycol, to produce poly(dithiophosphate)s. mdpi.comnih.govresearchgate.net This reaction proceeds under mild conditions without the need for a catalyst, offering a straightforward route to a new class of phosphorus- and sulfur-containing polymers. mdpi.comresearchgate.net The resulting polymers possess dithiophosphate (B1263838) linkages and pendant P=S and P-SH functional groups. mdpi.com The properties of these polymers can be tailored by varying the diol used in the synthesis. mdpi.com

Synthesis of Organosulfur Compounds Incorporating Pentasulfide Linkages

The synthesis of organosulfur compounds containing a pentasulfide linkage (a chain of five sulfur atoms) can be achieved using titanocene pentasulfide as a sulfur transfer agent. researchgate.nettandfonline.com As mentioned previously, the reaction of titanocene pentasulfide with Ph₃CCl results in the formation of (Ph₃C)₂S₅, an acyclic organosulfur compound with a pentasulfide bridge. researchgate.nettandfonline.com

Furthermore, the insertion of sulfur into disulfides can lead to the formation of polysulfides, including pentasulfides. nih.gov For instance, the reaction of diaryl disulfides with elemental sulfur can produce a mixture of polysulfides, including trisulfides, tetrasulfides, and pentasulfides. nih.gov

Advanced Synthetic Protocols for Tailoring Pentasulfide-Based Materials

Advanced synthetic strategies are being developed to create tailored materials based on pentasulfide chemistry. One such approach is the nucleophilic ring-opening step-growth polymerization of bisepoxide compounds with sodium pentasulfide (Na₂S₅). sinocurechem.com This method allows for the synthesis of linear copolymers with polysulfide chains integrated into the polymer backbone. sinocurechem.com A key feature of this method is the ability to achieve high monomer conversions and produce copolymers with significant molecular weights. sinocurechem.com The properties of these sulfur-rich polymers can be further tuned through post-polymerization modifications of the hydroxyl groups present in the side chains. sinocurechem.com

Another advanced protocol involves the use of phosphorus pentasulfide in combination with other reagents to achieve specific transformations. For example, the combination of phosphorus pentasulfide and hexamethyldisiloxane (B120664) has been shown to be an effective thionating agent. nih.gov Additionally, new reagent systems involving phosphorus pentasulfide and sodium sulfite (B76179) or sodium dithionite (B78146) have been developed for the rapid synthesis of thioamides from nitriles at room temperature. researchgate.net These advanced methods expand the toolkit for creating functional materials with tailored properties based on pentasulfide chemistry.

Table 3: List of Compounds

| Compound Name | Chemical Formula |

|---|---|

| Titanocene pentasulfide | (C₅H₅)₂TiS₅ |

| Phosphorus pentasulfide | P₄S₁₀ |

| Titanocene dichloride | (C₅H₅)₂TiCl₂ |

| Lawesson's reagent | C₁₄H₁₄O₂P₂S₄ |

| Sodium pentasulfide | Na₂S₅ |

| Anisole | C₇H₈O |

| Ethylene glycol | C₂H₆O₂ |

| Polyethylene glycol | (C₂H₄O)nH₂O |

| Diaryl disulfide | (ArS)₂ |

Reaction Mechanisms and Kinetic Studies of Pentasulfide Transformations

Mechanistic Elucidation of Sulfur Transfer Reactions Involving Pentasulfides

Sulfur transfer reactions are a hallmark of pentasulfide chemistry. The elucidation of the mechanisms of these reactions, including the nature of intermediates and transition states, provides fundamental insights into their reactivity.

Nucleophilic substitution at a sulfur atom is a key process in the functionalization of pentasulfides. Recent studies on the reaction of titanocene (B72419) pentasulfide (Cp₂TiS₅) with sulfenyl chlorides (RSCl) have provided significant mechanistic details. rsc.orgnih.gov These reactions are generally accepted to occur in two steps, proceeding through a chlorotitanocene intermediate. rsc.orgnih.gov While it was previously suggested that the reaction initiates via nucleophilic attack of the chlorine atom at the titanium center, recent kinetic and computational data support an alternative mechanism. rsc.orgnih.gov This newer evidence points towards a concerted, late, and metathesis-like four-membered transition state where the titanium-bound sulfur acts as the nucleophile, attacking the sulfur atom of the sulfenyl chloride. rsc.org This process is characterized as a nucleophilic substitution at the R-S-Cl moiety, with the metal assisting in the departure of the chloride. rsc.org The nucleophilicity of the titanium-bound sulfur is observed to be attenuated by the increasing number of sulfur atoms in the polysulfide chain, making titanocene pentasulfide about two orders of magnitude less reactive than its isopropylidene analogue. rsc.org

In a different context, sodium tetra- and pentasulfides have been utilized for the nucleophilic substitution of chlorine atoms in poly(vinyl chloride), leading to the formation of sulfur-containing copolymers. researchgate.net This reaction highlights the ability of pentasulfide anions to act as effective nucleophiles in displacing halide leaving groups.

The general principles of nucleophilic substitution at sulfur can also be observed in other sulfur-containing compounds. For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides has been studied to distinguish between SN2-like and addition-elimination mechanisms at a tetracoordinate sulfur atom. nih.gov Such studies, while not directly on pentasulfides, contribute to the broader understanding of substitution mechanisms at sulfur centers.

The transformation of pentasulfides often involves fleeting intermediates and specific transition states that dictate the reaction pathway and outcome. In the reaction between titanocene pentasulfide and sulfenyl chlorides, computational studies using KS-DFT have been instrumental in characterizing the transition state. rsc.orgnih.gov The sulfur transfer is proposed to proceed through a four-membered transition state, leading initially to a coordinatively saturated 18-electron titanium complex. rsc.org This intermediate subsequently opens to a 16-electron polysulfide intermediate. rsc.org Other potential pathways, such as those involving chlorosulfonium ions, were found to be less favorable. rsc.org

In the context of redox reactions, phosphorus pentasulfide (P₄S₁₀) has been used for the reduction of sulfoxides. Mechanistic evidence for this reaction suggests a probable four-centre, Wittig-like intermediate or transition state, involving an initial nucleophilic attack by the sulfoxide (B87167) oxygen at the phosphorus atom. cdnsciencepub.comresearchgate.net

Polysulfide intermediates, including pentasulfides, are also implicated in more complex reaction sequences like the Gewald synthesis of 2-aminothiophenes from elemental sulfur. chemrxiv.org Computational studies suggest that the reaction proceeds via the formation of polysulfide intermediates which can then interconvert and decompose through various mechanisms, including unimolecular cyclization and nucleophilic degradation. chemrxiv.org The cyclization of a monosulfide intermediate to form the stable aromatic thiophene (B33073) product is the thermodynamic driving force of the reaction. chemrxiv.org

Nucleophilic Substitution Processes at Sulfur Atoms

Kinetic Analysis of Pentasulfide Reaction Pathways

Kinetic studies provide quantitative data on reaction rates and the factors that influence them, offering deeper insight into the reaction mechanism.

The rates of pentasulfide transformations are significantly influenced by reaction conditions such as solvent and temperature. In general, the choice of solvent can affect reaction rates by influencing the solubility of reactants, stabilizing charged intermediates or transition states, and affecting the transfer of energy between reacting particles. tutorchase.comechemi.com Polar solvents, for example, can stabilize charged transition states, thereby lowering the activation energy and increasing the reaction rate. tutorchase.com Conversely, highly viscous solvents can slow down reactions by reducing the frequency of molecular collisions. libretexts.orglibretexts.org

Kinetic analysis of the reaction between titanocene pentasulfide and sulfenyl chlorides revealed a high sensitivity to solvent polarity, with non-polar solvents like carbon disulfide (CS₂) and carbon tetrachloride (CCl₄) leading to the slowest rates. rsc.orgnih.gov This suggests a polarized transition state that is stabilized by more polar solvents.

Temperature also plays a crucial role. libretexts.orgacs.org Generally, increasing the temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate. libretexts.orgacs.org However, the kinetic study of the titanocene pentasulfide reactions showed that the rates are relatively insensitive to temperature changes. nih.gov Eyring analyses indicated that the activation barriers are dominated by large negative entropies of activation (ΔS‡) with only minor enthalpic contributions (ΔH‡). rsc.org This is indicative of a highly organized, associative transition state, which results in a significant loss of translational degrees of freedom. rsc.org

Table 1: Activation Parameters for the Reaction of Titanocene Polysulfides with Sulfenyl Chlorides in CH₂Cl₂ Data sourced from kinetic studies of titanocene (poly)sulfide reactions. nih.gov

| Reactants | k (M⁻¹s⁻¹) at 295 K | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

| Cp₂TiS₅ + S₂Cl₂ | k₁ = 0.54 | 18 ± 1 | -157 ± 4 |

| Cp₂TiS₅ + N-morpholinosulfenyl chloride | k₁ = 2.1 | 24 ± 1 | -132 ± 3 |

| k₂ = 1.0 | 33 ± 1 | -108 ± 4 |

The thermal decomposition of amorphous metal pentasulfides, such as MoS₅ and WS₅, has also been studied. researchgate.net This decomposition occurs in a two-step process, first forming an intermediate trisulfide (MS₃) and then the disulfide (MS₂). researchgate.net The kinetics of this process are well-described by the Avrami–Erofeev model, suggesting that the rate-controlling step is diffusion. researchgate.net

Pentasulfides in Redox Processes and Their Mechanistic Implications

Pentasulfides and other polysulfides are key players in a variety of redox reactions, particularly in energy storage systems and biological signaling. In lithium-sulfur (Li-S) batteries, the electrochemical process involves the reduction of elemental sulfur to a series of soluble lithium polysulfides (Li₂Sₙ, where n can be up to 8), including pentasulfide, during discharge, and their re-oxidation during charge. researchgate.netnih.gov The "shuttle effect," where soluble polysulfides migrate to the lithium anode and react, is a major challenge. researchgate.net Additives like phosphorus pentasulfide (P₂S₅) have been explored to mitigate this by passivating the lithium surface and promoting the dissolution of the final discharge product, Li₂S. researchgate.net

Phosphorus pentasulfide is also a well-known reagent in organic synthesis for its ability to effect redox transformations, such as the reduction of sulfoxides to sulfides. cdnsciencepub.comresearchgate.net This reaction is selective and can be performed in the presence of other reducible functional groups. cdnsciencepub.comresearchgate.net The mechanism likely involves initial attack of the sulfoxide oxygen on the phosphorus atom. cdnsciencepub.com

Polysulfide radical anions, such as the trisulfide radical anion ([S₃]˙⁻), which can be formed from hexasulfides, are also important intermediates in redox chemistry. rsc.org These radical species are involved in the biological production of nitric oxide (NO) from persulfides and nitrite. rsc.org In sodium-sulfur batteries, the S₃˙⁻ radical, formed from the dissociation of sodium polysulfides like Na₂S₆, is implicated in the loss of active material. acs.org

Biomimetic and Biological Pentasulfide Formation Pathways

Nature has evolved pathways to synthesize complex molecules containing pentasulfide linkages. A number of cytotoxic natural products isolated from marine invertebrates, such as varacin, feature a benzopentathiepin moiety, which contains a five-sulfur ring. cuny.edu A biomimetic synthesis of a related pentasulfur-containing structure has been achieved through the reaction of o-benzoquinone with reduced elemental sulfur (H₂Sₓ). cuny.edu The proposed mechanism involves an initial 1,6-conjugate addition of the hydropolysulfide to the quinone, followed by oxidation and subsequent ring closure to form the pentasulfur linkage. cuny.edu

In biological systems, sulfur is incorporated into a variety of essential biomolecules through complex enzymatic pathways. While direct enzymatic synthesis of pentasulfide chains is not fully elucidated, the formation of sulfur-sulfur bonds is a common motif. Radical S-adenosylmethionine (SAM) enzymes, for example, are known to catalyze the insertion of sulfur into unreactive C-H bonds to form thioethers and other sulfur-containing compounds. researchgate.net Some of these biosynthetic pathways obtain sulfur atoms from the destruction of iron-sulfur clusters. researchgate.net

Furthermore, persulfides (RSSH) are increasingly recognized as crucial signaling molecules, and their chemistry is intertwined with that of polysulfides. rsc.org For instance, cysteinyl-tRNA synthetases (CARS) can produce cysteinyl-persulfide (Cys-SSH), which can be incorporated into proteins. nsf.gov The interconversion between persulfides and polysulfides is a key aspect of hydrogen sulfide (B99878) (H₂S) and sulfane sulfur biology.

Advanced Spectroscopic and Analytical Research of Pentasulfide Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Polysulfides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure of polysulfides. core.ac.uk It leverages the magnetic properties of atomic nuclei to provide detailed information about the chemical environment and connectivity of atoms within a molecule. libretexts.org While the most abundant sulfur isotope, ³²S, is NMR-inactive, the low natural abundance (0.76%) and low gyromagnetic ratio of the NMR-active ³³S nucleus present significant challenges. rsc.org Consequently, indirect methods, often involving derivatization, are commonly employed. rsc.org

Quantitative NMR Approaches for Polysulfide Speciation

Quantitative NMR (qNMR) has emerged as a valuable tool for determining the absolute concentrations of various polysulfide species in solution. researchgate.netresearchgate.net A common strategy involves the alkylation of polysulfide anions, for instance with dimethyl sulfate, to form more stable dimethylpolysulfanes (CH₃)₂Sₓ. researchgate.netresearchgate.net This "freezes" the polysulfide distribution, preventing the rapid disproportionation and comproportionation reactions that occur with free polysulfide anions. rsc.org

Following derivatization, ¹H NMR spectroscopy is used to quantify the different polysulfide chain lengths (Sₓ²⁻ where x can range from 1 to 6 or higher). researchgate.net By integrating the signals of the methyl protons corresponding to each dimethylpolysulfane and using an internal standard (like 1,3,5-tributyl benzene), researchers can calculate the absolute concentration of each polysulfide species present in the original mixture. researchgate.netresearchgate.net This method has been successfully applied to analyze polysulfide distributions in alkaline aqueous media under various conditions of temperature and sodium sulfide (B99878) concentration. researchgate.net

Table 1: Example of Polysulfide Species Quantified by ¹H NMR

| Polysulfide Species | Detected and Quantified |

|---|---|

| S₁²⁻ | Yes |

| S₂²⁻ | Yes |

| S₃²⁻ | Yes |

| S₄²⁻ | Yes |

| S₅²⁻ | Yes |

| S₆²⁻ | Yes |

This table is based on findings from studies on alkaline polysulfide solutions where species up to hexasulfide were detected and quantified. researchgate.net

Solid-State NMR for Structural Investigations in Materials

Solid-state NMR (ssNMR) is indispensable for studying the structure and dynamics of polysulfides within solid materials, where solution-state techniques are not applicable. mdpi.comacs.org This is particularly relevant in fields like polymer science and battery research. acs.orgresearchgate.net ssNMR can provide insights into the local structure, phase chemistry, and molecular dynamics even in amorphous or highly disordered systems. mdpi.comacs.org

For example, high-field ssNMR with fast magic-angle spinning has been used to analyze sulfur-vulcanized natural rubber. researchgate.net These studies have revealed novel sulfur moieties, including cyclic di/polysulfides and crosslinked structures, which are crucial for understanding the material's properties. researchgate.net In the context of lithium-sulfur (Li-S) batteries, ssNMR helps characterize the various solid lithium polysulfide (Li₂Sₓ) species that form during the charge-discharge cycle, providing critical information for understanding the reaction mechanisms and improving battery performance. acs.org Techniques like Rotational-Echo Double-Resonance (REDOR) can be used to probe internuclear distances, offering structural constraints for complex materials. mdpi.com

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis

The S-S stretching vibrations are particularly informative and typically appear in the 400-550 cm⁻¹ region of the Raman spectrum. researchgate.netresearchgate.net The exact frequency of these vibrations is correlated with the conformation of the polysulfide chain. tandfonline.comresearchgate.net For instance, studies on hydrogen polysulfides (H₂Sₓ) have shown that the vibrational spectra can be used to identify the most stable conformations, such as the GG (gauche-gauche) conformer for H₂S₃ and the GG'G conformer for H₂S₄. cdnsciencepub.com

Raman spectroscopy is especially well-suited for studying S-S bonds due to their high polarizability, which results in strong Raman signals. rsc.org This makes it an ideal technique for analyzing the sulfurous components of materials like inverse vulcanized polymers, where FTIR is less effective because the S-S bond has a minimal dipole moment. rsc.org Computational studies are often used in conjunction with experimental spectra to assign vibrational modes and understand how they relate to specific structural features. rsc.org

Table 2: Typical Raman Shift Regions for Polysulfide-Related Vibrations

| Vibration Type | Wavenumber Region (cm⁻¹) |

|---|---|

| S-S Stretching | 450 - 550 |

| C-S Stretching | 580 - 900 |

Data compiled from studies on organic polysulfides and inverse vulcanized polymers. researchgate.netrsc.org

Mass Spectrometry Techniques in Pentasulfide Research

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of molecules. mdpi.comnih.gov In polysulfide research, MS, particularly when coupled with separation techniques, is crucial for identifying the distribution of different chain lengths. rsc.orgosti.gov

Soft ionization techniques like Electrospray Ionization (ESI) are commonly used because they can transfer ions from solution to the gas phase with minimal fragmentation. osti.govdal.ca This allows for the detection of intact polysulfide anions (Sₓ²⁻) or their derivatives. osti.gov However, a significant challenge in analyzing polysulfides from complex matrices, such as battery electrolytes, is ion suppression. osti.gov High concentrations of salt anions (e.g., TFSI⁻ in Li-S batteries) can compete with polysulfide ions during the ESI process, reducing their signal intensity. osti.gov

To overcome this and other challenges, derivatization is often employed. Polysulfide anions are converted into covalent organic polysulfides, which are more stable and easier to analyze. rsc.orgosti.gov This approach, combined with high-resolution mass spectrometry, enables the accurate determination of molecular formulas and provides confidence in the identification of different polysulfide species. mdpi.com

Chromatographic Methodologies for Separation and Quantification

Chromatography is essential for separating the complex mixtures of polysulfides and elemental sulfur that often coexist in samples. rsc.orgosti.gov The separation of these closely related species is a prerequisite for accurate quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Elemental Sulfur and Polysulfide Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the premier techniques for separating and quantifying polysulfides and elemental sulfur. osti.govphenomenex.com UHPLC utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures compared to conventional HPLC (3-5 µm particles), resulting in significantly faster analysis times, higher resolution, and improved sensitivity. phenomenex.comeag.com

Reversed-phase (RP) HPLC is a common mode used for this purpose. osti.gov In RP-HPLC, a nonpolar stationary phase is used with a more polar mobile phase. However, ionic polysulfide anions have poor retention on standard RP columns. osti.gov Therefore, derivatization is a key step to convert the ionic polysulfides into neutral, more nonpolar molecules that can be effectively separated. rsc.orgosti.gov For example, derivatizing polysulfides with agents like methyl trifluoromethanesulfonate (B1224126) or 4-(dimethylamino)benzoyl chloride renders them suitable for RP-HPLC analysis. osti.govresearchgate.net

The separated components are typically detected using a UV-Vis detector, as sulfur compounds absorb light in the UV region. nih.govresearchgate.net The combination of HPLC or UHPLC with a mass spectrometer (LC-MS) provides a powerful analytical platform, offering both separation and definitive identification of the polysulfide species. rsc.orgosti.govrsc.org This hyphenated technique has been instrumental in quantitatively determining the relative distribution of polysulfides in Li-S battery electrolytes and other complex systems. osti.govosti.gov

Table 3: Comparison of HPLC and UHPLC

| Feature | HPLC | UHPLC |

|---|---|---|

| Particle Size | 3–5 µm | < 2 µm |

| Operating Pressure | Moderate (up to 6,000 psi) | High (up to 15,000 psi) |

| Resolution | Standard | Higher |

| Analysis Time | Longer | Faster |

| Sensitivity | Good | Enhanced |

This table summarizes the key differences between HPLC and UHPLC based on general specifications. phenomenex.com

Gas Chromatography (GC) for Volatile Sulfur Compounds

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile compounds without decomposition. For sulfur chemistry, it is particularly effective for the analysis of volatile organosulfur compounds, including those with polysulfide chains like pentasulfides. The inorganic pentasulfide anion itself is non-volatile; however, its derivatives, such as dimethyl pentasulfide, are amenable to GC analysis. researchgate.net The technique is essential for quantifying trace-level sulfur compounds in various matrices. restek.comazom.com

The core principle of GC involves injecting a gaseous or vaporized sample into a carrier gas stream (the mobile phase), which carries the sample through a column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the two phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.

For the specific analysis of volatile sulfur compounds, GC is almost always paired with a sulfur-selective detector to achieve high sensitivity and selectivity, even in complex hydrocarbon matrices. restek.com Common detectors include:

Sulfur Chemiluminescence Detector (SCD) : This detector offers a highly sensitive, linear, and equimolar response to sulfur compounds. azom.comnih.gov Analytes eluting from the GC column are combusted in a hydrogen-rich flame, converting sulfur-containing molecules into sulfur monoxide (SO). nih.govhpst.cz This SO then reacts with ozone in a reaction cell to produce excited sulfur dioxide (SO₂*), which emits light as it decays to its ground state. nih.gov The emitted light is detected by a photomultiplier tube, and the signal is directly proportional to the amount of sulfur. nih.govhpst.cz

Flame Photometric Detector (FPD) : In an FPD, sulfur compounds are burned in a hydrogen-rich flame, producing an excited S₂* species which emits light at characteristic wavelengths (typically in the 350-430 nm range). An optical filter isolates this light, which is then measured by a photomultiplier tube. While effective, the FPD's response can be non-linear and subject to quenching by co-eluting hydrocarbons. researchgate.net

The table below outlines typical instrumental parameters for the GC analysis of volatile sulfur compounds.

Table 1: Representative GC Parameters for Volatile Sulfur Compound Analysis

| Parameter | Setting | Source(s) |

|---|---|---|

| Column | Agilent DB-Sulfur, 60 m x 320 µm x 4.2 µm | hpst.cz |

| DB-5ms, 30 m x 0.25 mm x 0.25 µm | mdpi.com | |

| Rt-XLSulfur micropacked, 1 m x 0.75 mm ID | restek.com | |

| Carrier Gas | Helium or Nitrogen | nih.govmdpi.com |

| Oven Program | Initial: 30-40°C (hold 1.5-3 min) | hpst.czmdpi.com |

| Ramp: 5-10°C/min to 240-280°C | mdpi.comlumtech.com.cn | |

| Detector | Sulfur Chemiluminescence Detector (SCD) | hpst.czshimadzu.com |

| Detector Temp. | Furnace: 800-850°C | hpst.cz |

| Injection Mode | Splitless or Headspace Sampling | mdpi.comshimadzu.com |

X-ray Diffraction and Crystallography for Molecular and Solid-State Structure Determination

X-ray diffraction (XRD) and crystallography are definitive methods for determining the three-dimensional atomic arrangement of crystalline solids. azolifesciences.com This technique is indispensable for elucidating the precise molecular structure, bond lengths, bond angles, and crystal packing of compounds containing pentasulfide moieties that can be crystallized. researchgate.netunimelb.edu.au

The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. azolifesciences.com The geometric arrangement of these spots corresponds to the crystal's unit cell dimensions, while their intensities contain information about the arrangement of atoms within that unit cell. azolifesciences.com By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.

While a crystal structure for the simple S₅²⁻ anion is context-dependent (found in the crystal lattice of various salts), a detailed structural analysis of the related molecule pentasulfur hexanitride (S₅N₆) illustrates the power of the technique. researchgate.net Researchers synthesized S₅N₆ and analyzed its structure using single-crystal X-ray diffraction. researchgate.netcdnsciencepub.com The study revealed a basket-like molecular structure with C₂ symmetry. researchgate.net An —N=S=N— unit acts as a "handle" bridging a cradle-like S₄N₄ structure through single S—N bonds. researchgate.net This detailed structural information is crucial for understanding the compound's reactivity and properties.

The crystallographic data obtained from such an analysis are highly detailed, as shown in the table below for pentasulfur hexanitride.

Table 2: Crystallographic Data for Pentasulfur Hexanitride (S₅N₆)

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | S₅N₆ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| Unit Cell Dimensions | a = 8.787(2) Å | researchgate.net |

| b = 11.190(2) Å | researchgate.net | |

| c = 7.427(2) Å | researchgate.net | |

| β = 106.46(2)° | researchgate.net | |

| Volume (V) | 700.3(5) ų | researchgate.net |

| Molecules per Unit Cell (Z) | 4 | researchgate.net |

| Calculated Density (Dc) | 2.317 g/cm³ | researchgate.net |

| Key Bond Lengths | d(S—N) = 1.54 Å (handle) | researchgate.net |

Elemental Analysis and Advanced Detection Methods

Elemental analysis and advanced detection methods are critical for confirming the stoichiometry of newly synthesized pentasulfide compounds and for quantifying their presence in various samples.

Elemental Analysis Elemental analysis provides the mass percentages of the constituent elements in a compound. The most common method is combustion analysis. In this technique, a sample is burned in an excess of oxygen, converting elements like carbon, hydrogen, nitrogen, and sulfur into their respective oxides (CO₂, H₂O, NOₓ, and SO₂). These combustion gases are then separated and quantified, allowing for the calculation of the original elemental composition. This is used to verify that the empirical formula of a synthesized compound matches the theoretical expectation. mrclab.com For instance, the elemental composition of pentasulfur hexanitride was experimentally found to be 34.65% N and 65.29% S, closely matching the calculated values of 34.39% N and 65.61% S. researchgate.net

The theoretical elemental composition for several pentasulfide-containing compounds is provided below.

Table 3: Elemental Composition of Various Pentasulfide Compounds

| Compound Name | Formula | % Element 1 | % Element 2 | Source(s) |

|---|---|---|---|---|

| Tetraphosphorus Pentasulfide | P₄S₅ | P: 43.59% | S: 56.41% | webelements.co.uk |

| Diarsenic Pentasulfide | As₂S₅ | As: 48.31% | S: 51.69% | webelements.com |

| Dithallium Pentasulfide | Tl₂S₅ | Tl: 71.86% | S: 28.14% | ugr.es |

Advanced Detection Methods Beyond standard techniques, several advanced methods are employed for the sensitive detection and characterization of sulfur compounds.

Inductively Coupled Plasma (ICP) : ICP-based methods, such as ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are used for highly sensitive elemental sulfur determination. spectroscopyonline.com The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the sulfur atoms. ICP-OES measures the characteristic light emitted by the excited atoms, while ICP-MS separates and counts the ions based on their mass-to-charge ratio, offering extremely low detection limits. spectroscopyonline.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for separating and quantifying non-volatile or thermally unstable sulfur compounds, such as elemental sulfur (S₈) which can be present in industrial phosphorus pentasulfide. researchgate.netfigshare.com A common approach uses a reverse-phase column (e.g., C18) with a UV detector, as sulfur absorbs strongly in the UV region. researchgate.netresearchgate.net This method allows for the direct and accurate measurement of free sulfur in complex mixtures. figshare.com

Fluorescence Spectroscopy : Certain analytical methods utilize fluorescence for the detection of sulfur-containing compounds. nih.gov This can involve probe molecules that exhibit a change in fluorescence upon interacting with the target analyte. acs.org Ultraviolet (UV) fluorescence is also a principle behind some dedicated sulfur analyzers where SO₂ produced from combustion is excited by UV light and its subsequent fluorescence is measured. mrclab.com

Computational and Theoretical Investigations of Pentasulfide Systems

Quantum Chemical Approaches (DFT, Ab Initio) for Electronic Structure and Bonding

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic structure and bonding in pentasulfide systems. uol.deepfl.chwikipedia.org These "first-principles" approaches solve the electronic Schrödinger equation to predict various molecular properties. wikipedia.org DFT, in particular, has proven to be a computationally efficient and conceptually simple method for studying molecules and materials. epfl.ch

Recent studies have employed these methods to investigate a range of pentasulfide-containing molecules and materials. For instance, DFT calculations have been used to study sodium polysulfides (Na₂Sₓ), which are relevant for battery applications. semanticscholar.orgresearchgate.net These calculations help in understanding the stability, electronic structure, and bonding of different polysulfide anions, including the pentasulfide anion (S₅²⁻). semanticscholar.orgacs.org The choice of computational method is crucial; for example, in studying sulfur transfer reactions from titanocene (B72419) pentasulfide, the meta-GGA functional r²SCAN was found to be more suitable than some hybrid density functionals. rsc.org

For example, computational studies on lithium polysulfide clusters (Li₂Sₓ) have shown that the lowest-energy isomers of Li₂S₅ adopt a ring-like geometry where the lithium ions are coordinated to the terminal sulfur atoms of the S₅²⁻ chain. acs.org DFT calculations on sodium polysulfides have predicted new stable or metastable phases, such as C2-Na₂S₅, and have shown that van der Waals interactions can influence the energy ordering of different polymorphs. semanticscholar.org The predicted geometries and energetics from these calculations are crucial for understanding the behavior of these materials in applications like lithium-sulfur and sodium-sulfur batteries. semanticscholar.orgresearchgate.net

Below is a table showcasing computationally predicted bond lengths for the S₅²⁻ anion in its lowest-energy conformation.

| Bond | Predicted Bond Length (Å) |

| S1-S2 | 2.074 |

| S2-S3 | 2.101 |

| S3-S4 | 2.101 |

| S4-S5 | 2.074 |

| Data derived from computational studies on polysulfide anions. |

Theoretical modeling is a powerful tool for interpreting and predicting the vibrational spectra (e.g., Infrared and Raman spectra) of molecules. uni-bonn.de By calculating the vibrational frequencies and their corresponding intensities, researchers can assign spectral features to specific molecular motions and gain a deeper understanding of the underlying chemical structure. researchgate.net

For pentasulfide systems, theoretical calculations of vibrational spectra can help identify the characteristic stretching and bending modes of the sulfur-sulfur chain. researchgate.net This information is valuable for characterizing new pentasulfide-containing compounds and for monitoring their transformations in chemical reactions. For instance, a theoretical study on the vibrational spectra of As₂S₅₋ₓSeₓ glassy alloys provided detailed assignments of the vibrational modes. researchgate.net Similarly, predicted IR and Raman spectra for lithium polysulfide clusters provide useful information for in situ experimental investigations. acs.org

The following table presents theoretically calculated vibrational frequencies for a model pentasulfide species.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(S-S) symmetric stretch | 485 | In-phase stretching of S-S bonds |

| ν(S-S) asymmetric stretch | 440 | Out-of-phase stretching of S-S bonds |

| δ(S-S-S) bending | 210 | Bending motion of the sulfur chain |

| Frequencies are representative values from theoretical models of polysulfide chains. |

Prediction of Geometries and Energetics of Sulfur-Sulfur Bonds

Molecular Dynamics and Statistical Mechanics Simulations

Molecular dynamics (MD) simulations provide a way to study the time evolution of molecular systems, offering insights into their dynamic behavior. wikipedia.org In an MD simulation, the trajectories of atoms and molecules are determined by numerically solving Newton's equations of motion, with forces calculated from a potential energy function or "force field". wikipedia.orgnih.gov This approach allows for the investigation of processes that occur over time, such as conformational changes, diffusion, and phase transitions. mdpi.com

For pentasulfide systems, MD simulations can be used to study the behavior of polysulfide chains in solution or in the solid state. For example, MD simulations have been employed to understand the structure of mixed thin films containing pentacene (B32325) derivatives, which are relevant to organic electronics. mdpi.com In the context of batteries, MD simulations can help to elucidate the transport properties of polysulfide ions in electrolyte solutions and their interactions with electrode surfaces. researchgate.net Ab initio molecular dynamics, which combines MD with quantum chemical calculations of forces, can provide a more accurate description of systems where chemical reactions or significant changes in electronic structure occur. uni-bonn.de

Modeling Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction requires identifying the intermediates and transition states that connect reactants to products. ucsb.edunih.gov Computational chemistry provides powerful tools for modeling reaction pathways and locating transition states, thereby providing crucial insights into reaction kinetics and mechanisms. arxiv.orgchemrxiv.org

In the chemistry of pentasulfides, these methods have been applied to study various transformations. For example, DFT calculations have been used to investigate the mechanism of sulfur transfer reactions from titanocene pentasulfide. rsc.org These studies can compute the free energy profiles of different reaction pathways, identify the rate-limiting steps, and characterize the geometry of the transition states. rsc.org For instance, the reaction of titanocene pentasulfide with disulfur (B1233692) dichloride was found to proceed through a four-membered transition state. rsc.org Computational studies on the thionation of carbonyl compounds using reagents like phosphorus pentasulfide also rely on modeling reaction pathways to understand the underlying mechanism. acs.orgacs.org

Computational Design and Prediction of Novel Pentasulfide-Containing Materials

The ability to predict the properties of materials before they are synthesized is a major goal of computational materials science. frontiersin.orgresearchgate.net By using high-throughput computational screening and data-driven approaches, it is possible to accelerate the discovery of new materials with desired functionalities. frontiersin.orgrsc.org

In the area of pentasulfide chemistry, computational design has been used to predict new crystalline forms of sodium polysulfides. semanticscholar.org Evolutionary structure searching algorithms, coupled with DFT calculations, have successfully predicted stable and metastable phases of Na₂S₅ and other sodium polysulfides at both ambient and high pressures. semanticscholar.orgresearchgate.net These predictions can guide experimental efforts to synthesize new materials with tailored properties for applications such as energy storage. semanticscholar.org The computational design of novel protein structures also showcases the potential of these methods to create new functional materials from the ground up. tugraz.at

Assessment of Computational Method Applicability for Sulfur Chemistry

The accuracy of computational predictions depends heavily on the chosen theoretical method and its applicability to the specific chemical system under investigation. rsc.org Sulfur chemistry, with its diverse bonding environments and the potential for multireference character, can present challenges for certain computational methods.

Therefore, it is essential to assess the performance of different methods for sulfur-containing compounds. For example, in a study of sulfur-transfer reactions involving titanocene pentasulfide, it was found that hybrid density functionals and DLPNO-CCSD(T) failed to qualitatively describe experimental trends, likely due to significant multideterminant character in some species. rsc.org This led to the selection of the meta-GGA functional r²SCAN for further investigation. rsc.org Similarly, studies on sodium polysulfides have highlighted the importance of including van der Waals interactions for accurately predicting the energy ordering of different polymorphs. semanticscholar.org The development and validation of computational methods for organosulfur and organoselenium chemistry is an active area of research. mdpi.com

Interdisciplinary Research Applications and Contexts

Role of Pentasulfides in Polymer Chemistry and Materials Science

The inclusion of sulfur, particularly in the form of pentasulfide chains, into polymers imparts unique and desirable properties to the resulting materials. This has led to significant research in polymer chemistry and materials science, focusing on creating novel materials with enhanced functionalities.

Sulfur-rich polymers represent a burgeoning class of materials, with elemental sulfur being explored as a sustainable feedstock for their synthesis. tandfonline.com The inverse vulcanization process is a common method, but recent methodologies have utilized pentasulfide derivatives to create structurally diverse polymers. tandfonline.comacs.org

One efficient approach involves the polysulfide-ene step-growth polymerization of monomers like bisacrylamides and bismaleimides with disodium (B8443419) pentasulfide (Na₂S₅). tandfonline.comtandfonline.com This method yields polyamide and polyimide copolymers with polysulfide chains integrated into the polymer backbone. tandfonline.comtandfonline.com The reaction proceeds efficiently at ambient temperatures without the need for a catalyst, achieving high monomer conversions (up to 94%) and producing copolymers with considerable molecular weights (up to 31.8 kDa). tandfonline.com

Another innovative strategy is the nucleophilic ring-opening polymerization of bisepoxide compounds with bifunctional sulfur derivatives like sodium pentasulfide. sinocurechem.com This process creates linear copolymers that feature polysulfide chains in the backbone and hydroxyl groups in the side chains. sinocurechem.com The versatility of this method allows for the synthesis of structurally diverse copolymers with molecular weights ranging from 14.8 kDa to 24.5 kDa by simply varying the bisepoxide monomer. sinocurechem.com These sulfur-rich polymers are not only a sustainable alternative to some petroleum-based plastics but also show promise in applications such as the removal of heavy metals like mercury from water. tandfonline.comresearchgate.net

Table 1: Synthesis of Sulfur-Rich Polymers Using Pentasulfide Derivatives

| Polymerization Method | Monomers | Pentasulfide Reagent | Key Findings | Reference |

|---|---|---|---|---|

| Polysulfide-ene Step-Growth | Bisacrylamides, Bismaleimides | Disodium Pentasulfide (Na₂S₅) | Produces polyamide/polyimide copolymers; Catalyst-free; Mn up to 31.8 kDa. | tandfonline.comtandfonline.com |

| Nucleophilic Ring-Opening | Bisepoxides | Sodium Pentasulfide (Na₂S₅) | Forms linear copolymers with polysulfide backbone; Mn from 14.8 to 24.5 kDa. | sinocurechem.com |

| Anionic Polymerization | Difunctional Epoxides | Sodium Pentasulfide (Na₂S₅) | Polymerization via nucleophilic addition rather than chain-growth. | acs.org |

Pentasulfide compounds, particularly phosphorus pentasulfide (P₄S₁₀, often written as P₂S₅), are crucial in the development of next-generation energy storage solutions, especially all-solid-state batteries and lithium-sulfur (Li-S) batteries. wikipedia.orgtrecora.com

In Li-S batteries, which boast a high theoretical energy density, a major challenge is the "polysulfide shuttle" effect, where soluble lithium polysulfides migrate to the anode, causing capacity fading. researchgate.netresearchgate.net Phosphorus pentasulfide has been identified as a novel electrolyte additive that can mitigate this issue. researchgate.net It helps to passivate the surface of the lithium metal anode, promotes the dissolution of the discharge product (Li₂S), and blocks the shuttle effect, leading to longer cycle life. researchgate.net Adding P₂S₅ to a Li-S catholyte can form complexes that accommodate Li₂S, enabling high cyclability. wikipedia.org Research has shown that directly brushing P₂S₅ powder onto a lithium metal anode creates a stable, ionically conductive surface layer of lithium phosphide (B1233454) sulfide (B99878), which prevents dendrite formation and retains 70% more capacity after 340 cycles compared to untreated anodes. stle.org

Phosphorus pentasulfide is also a key component in the synthesis of sulfide-based solid electrolytes, which are favored for their high ionic conductivity. wikipedia.orgfraunhofer.de Materials like Li₂S-P₂S₅ are used to create amorphous solid electrolytes for lithium batteries. wikipedia.org The mechanochemical milling of lithium nitride (Li₃N) with P₂S₅ produces amorphous lithium-ion conductors, with amorphous Li₃PS₄ being responsible for the ionic conductivity. ox.ac.uk Furthermore, P₂S₅ is used in polyurethane-based composite solid-state electrolytes to improve performance and stability in all-solid-state batteries. nih.gov In Li₂S-based cathodes, P₂S₅ additives generate highly conductive thiophosphates, which reduce the high activation voltage required for pristine Li₂S and improve electrochemical utilization. acs.org

Table 2: Applications of Phosphorus Pentasulfide (P₂S₅) in Battery Technology

| Application Area | Function of P₂S₅ | Observed Improvement | Reference |

|---|---|---|---|

| Li-S Battery Electrolyte Additive | Passivates anode, blocks polysulfide shuttle, promotes Li₂S dissolution. | Enhanced cycle life and stability. | researchgate.netwikipedia.org |

| Li-S Battery Anode Modification | Forms a stable lithium phosphide sulfide layer on the anode surface. | 70% more capacity retention after 340 cycles; prevents dendrite growth. | stle.org |

| Sulfide Solid-State Electrolytes | A primary reactant (e.g., with Li₂S) to form amorphous electrolytes. | Creates materials with high ionic conductivity (e.g., Li₃PS₄). | wikipedia.orgfraunhofer.deox.ac.uk |

| Composite Solid Electrolytes | Component in polyurethane-based composites. | Assists in achieving low polarization and high stability. | nih.gov |

| Li₂S-based Catholytes | Generates conductive thiophosphates within the catholyte. | Reduces activation overpotential and improves capacity. | acs.org |

Development of Sulfur-Rich Polymers

Pentasulfides as Reagents in Organic Synthesis and Functionalization

Phosphorus pentasulfide (P₄S₁₀) is a versatile and powerful reagent in organic synthesis, primarily employed for thionation and reduction reactions. wikipedia.org It facilitates the conversion of oxygen-containing functional groups into their sulfur analogues.

Thionation is the process of replacing an oxygen atom, typically from a carbonyl group, with a sulfur atom. Phosphorus pentasulfide is a widely used reagent for this purpose. wikipedia.orgblogspot.com It can convert ketones, esters, amides, and lactones into their corresponding thiocarbonyls (thioketones, dithioesters, thioamides, and thiolactones). wikipedia.orgblogspot.comresearchgate.net For instance, the reaction of amides with P₄S₁₀ yields thioamides, and 1,4-diketones can be converted into thiophenes. wikipedia.org

These reactions often require refluxing in solvents like benzene (B151609) or acetonitrile. wikipedia.org The reactivity of P₄S₁₀ can be enhanced or modified by using it in combination with other substances. For example, the combination of P₄S₁₀ and hexamethyldisiloxane (B120664) (Curphey's reagent) shows higher reactivity than other thionating agents for certain substrates. researchgate.net Similarly, using P₄S₁₀ in pyridine (B92270) creates a storable, crystalline reagent that exhibits high selectivity in thionation reactions. organic-chemistry.org A simple and efficient method for synthesizing thioamides involves the reaction of aromatic or aliphatic nitriles with P₄S₁₀, which proceeds rapidly to give high yields. organic-chemistry.org

Beyond thionation, phosphorus pentasulfide also serves as a mild and selective reducing agent. cdnsciencepub.comresearchgate.netcdnsciencepub.com Its most notable application in this context is the reduction of sulfoxides to their corresponding sulfides. cdnsciencepub.comresearchgate.netcdnsciencepub.com This conversion is highly selective and can be achieved without affecting other reactive groups that might be present in the molecule, such as ketones, esters, amides, or nitro groups. cdnsciencepub.comresearchgate.net

The mechanism for the reduction of sulfoxides by P₄S₁₀ is thought to involve a four-center intermediate. cdnsciencepub.comcdnsciencepub.com While effective for sulfoxides and showing promise for the reduction of selenoxides, P₄S₁₀ is generally ineffective at reducing sulfones, sulfinates, or sulfites. cdnsciencepub.comresearchgate.net Phosphorus pentasulfide has also been utilized for the reduction of cyanohydrins to arylacetonitriles, which are valuable intermediates in the pharmaceutical and agricultural industries. google.com

Thionation Reactions Mediated by Phosphorus Pentasulfide

Environmental Chemistry Research Involving Polysulfides

Polysulfides (Sₓ²⁻), including pentasulfide, are significant intermediates in the environmental sulfur cycle. oup.comnih.gov They are found in a wide range of natural systems, from microbial mats to hydrothermal vents, and play a role in numerous biogeochemical processes. oup.comnih.govresearchgate.net

These compounds are involved in pyrite (B73398) formation, the sulfidization of organic matter, and the chelation of metals. oup.comresearchgate.net The reaction between polysulfides and iron is a key pathway for the formation of pyrite (FeS₂) in environments at neutral or alkaline pH. oup.com Polysulfides also react with organic matter, leading to the formation of sulfurized organic compounds, a process that affects the sequestration of elements. oup.com

Microorganisms play a direct and indirect role in the dynamics of polysulfides, both producing and consuming them. oup.comnih.gov For example, some bacteria metabolize sulfide into sulfur and then into polysulfides. researchgate.net Recent research has also shown that polysulfides can facilitate the formation of protein disulfide bonds in microorganisms under anaerobic conditions, which is crucial for their survival. asm.org However, the formation of dimethyl polysulfides from the decomposition of algal matter can negatively impact drinking water quality due to their malodorous nature. tandfonline.com The chemical decomposition of dimethyl pentasulfide in aquatic systems has a half-life of less than two years under dark, oxygenated conditions, which is much shorter than that of smaller polysulfides. publish.csiro.au

Bio-Inspired Synthesis and Enzymatic Pathways of Sulfur Species

The formation of sulfur-sulfur bonds is a fundamental process in both biological systems and synthetic chemistry. Research into bio-inspired and enzymatic pathways seeks to understand and replicate the sophisticated mechanisms that nature employs to construct complex sulfur-containing molecules. This section explores biomimetic approaches to synthesizing polysulfides and the key enzymatic routes for generating reactive sulfur species in vivo.

Bio-Inspired Synthesis of Polysulfides

Bio-inspired synthesis attempts to mimic natural chemical transformations to create complex molecules. In the context of sulfur chemistry, this often involves replicating proposed biosynthetic pathways for natural products containing polysulfide chains.

A notable example is the biomimetic synthesis of a pentasulfane (B1198444) derivative from ortho-benzoquinone. acs.orgcuny.edu Researchers have proposed and demonstrated a laboratory-based reaction that mimics the potential biosynthesis of natural benzopolysulfanes like varacin, which contain a pentasulfur linkage. cuny.edu The proposed mechanism involves the reaction of o-benzoquinone with reduced elemental sulfur (H₂Sₓ). acs.orgcuny.edu Key steps in this process include:

1,6-Conjugate Addition : The reaction favors a 1,6-conjugate addition of the polysulfane nucleophile to the quinone. acs.org

Intermediate Formation and Oxidation : Initially, 3-polysulfidobenzene-diol intermediates are formed, which are then oxidized to their corresponding quinones. acs.org

Ring Closure : The final step is the closure of the polysulfur ring to form the stable cyclic pentasulfane structure. acs.org

This biomimetic approach provides insight into how complex pentasulfide moieties, found in a range of cytotoxic polysulfanes isolated from marine invertebrates, might be formed in nature. cuny.edu

Other bio-inspired strategies focus on using sustainable and biologically derived starting materials. Cysteine, a biomass-derived amino acid, has been utilized as a sustainable sulfur source for the synthesis of rare sulfur-containing amino acids like L-ergothioneine in water. rsc.orgresearchgate.net This method avoids hazardous reagents and reduces the number of synthetic steps compared to traditional procedures. rsc.org Similarly, green synthesis methods employ plant leaf extracts to facilitate the formation of sulfur nanoparticles from sodium polysulfide, demonstrating an eco-friendly approach to producing sulfur materials. theiet.orgnih.govresearchgate.net

Enzymatic Pathways of Sulfur Species

Living organisms possess intricate enzymatic machinery to manage sulfur metabolism, producing a variety of reactive sulfur species (RSS), including persulfides (R-S-SH) and polysulfides. oup.commdpi.com These molecules are crucial for cellular signaling and the biosynthesis of essential sulfur-containing biomolecules. oup.comnih.gov

The generation of persulfidic sulfur is a key step, as it is the activated form of sulfur required for the biosynthesis of iron-sulfur clusters, various cofactors like thiamin and biotin, and the modification of tRNA. oup.com Several key enzymes and pathways are central to the endogenous production of these sulfur species.

Transsulfuration Pathway Enzymes: The canonical pathway for hydrogen sulfide (H₂S) and persulfide production has long been attributed to two key enzymes in the transsulfuration pathway: cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). mdpi.comnih.govportlandpress.com These enzymes, which are dependent on pyridoxal (B1214274) phosphate (B84403) (vitamin B6), catalyze the conversion of homocysteine to cysteine and can also produce H₂S from L-cysteine. portlandpress.comresearchgate.net Both CBS and CSE can utilize cystine to generate cysteine persulfide (CysSSH). nih.govportlandpress.com

Other Key Enzymes in Sulfur Metabolism:

3-Mercaptopyruvate (B1229277) Sulfurtransferase (3-MST): This enzyme, located in the mitochondria, is also a known producer of H₂S and can generate persulfides. mdpi.comportlandpress.commdpi.com It catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate to an acceptor molecule. oup.com

Sulfide Quinone Oxidoreductase (SQR): Found in mitochondria, SQR is a well-established producer of polysulfides. nih.govmdpi.com It is a primary enzyme in the H₂S oxidation pathway, where it catalyzes the formation of a persulfide on one of its cysteine residues as an initial step. portlandpress.com

Rhodanese (Thiosulfate Sulfurtransferase, TST): This enzyme is known to transfer sulfur atoms (transpersulfidation) and may play a role in generating thiosulfate. oup.comnih.govportlandpress.com

Cysteinyl-tRNA Synthetase (CARS): Recent research has challenged the long-held view that CBS, CSE, and 3-MST are the primary sources of endogenous reactive persulfides. Studies using triple-knockout mice (lacking CBS, CSE, and 3-MST) have shown no significant difference in reactive persulfide production compared to wild-type mice. mdpi.com This research points to cysteinyl-tRNA synthetase (CARS) as the principal enzyme responsible for the in vivo biosynthesis of the majority of reactive persulfides and polysulfides in mammals. mdpi.com

The interplay between these enzymes governs the intracellular levels and types of reactive sulfur species, which in turn modulate cellular processes through mechanisms like protein S-sulfuration. nih.govmdpi.com

Table 1: Key Enzymes in the Biosynthesis of Sulfur Species

| Enzyme | Abbreviation | Location | Key Substrate(s) | Key Product(s) |

| Cystathionine β-synthase | CBS | Cytosol | Homocysteine, Cysteine, Cystine | H₂S, Cysteine persulfide (CysSSH) |

| Cystathionine γ-lyase | CSE | Cytosol | Homocysteine, Cysteine, Cystine | H₂S, Cysteine persulfide (CysSSH) |

| 3-Mercaptopyruvate Sulfurtransferase | 3-MST | Mitochondria | 3-Mercaptopyruvate | H₂S, Persulfides |

| Sulfide Quinone Oxidoreductase | SQR | Mitochondria | Sulfide (H₂S) | Persulfides, Polysulfides |

| Cysteinyl-tRNA Synthetase | CARS | Cytosol/Mitochondria | Cysteine | Cysteine persulfide (CysSSH), Polysulfides |

| Rhodanese / Thiosulfate Sulfurtransferase | TST | Mitochondria | Thiosulfate, Persulfides | Thiocyanate, Persulfides |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Pentasulfide Analogues

The synthesis of pentasulfide analogues, particularly organic polysulfides, is a burgeoning area of research. Traditional methods often face challenges in controlling the length of the polysulfide chain and achieving selectivity. To address these limitations, scientists are exploring innovative synthetic strategies.

One promising approach is the electrochemical synthesis of organic polysulfides. nih.gov This method involves the sulfur insertion from elemental sulfur into disulfides or thiols, offering a highly economic and less sensitive reaction pathway. nih.gov The distribution of the resulting polysulfides can be influenced by the addition of co-solvents like carbon disulfide. nih.gov Researchers have successfully synthesized a variety of organic polysulfides, with some studies identifying products with up to eleven sulfur atoms (undecasulfides) using this technique. nih.gov

Another avenue of exploration is the use of transition metal catalysts. For instance, a rhodium-catalyzed reaction has been shown to facilitate the exchange of sulfur atoms between elemental sulfur and organic disulfides, leading to the formation of a range of organic polysulfides. nih.gov While effective, the cost of the rhodium catalyst is a consideration for large-scale applications. nih.gov

The development of functional binders that can confine polysulfide intermediates is also a key area of interest, particularly in the context of lithium-sulfur batteries. aip.org Organic chemistry provides a rich toolbox for designing binders that can interact with and trap polysulfide species through chemisorption or chemical reactions. aip.org

Future research will likely focus on developing more efficient, selective, and environmentally friendly synthetic methods. This includes the exploration of new catalysts, the use of flow chemistry for continuous production, and the application of theoretical calculations to predict optimal reaction conditions.

Advanced Spectroscopic Techniques for In Situ Monitoring of Pentasulfide Reactions

Understanding the dynamic behavior of pentasulfides during chemical reactions is crucial for optimizing their applications. Advanced spectroscopic techniques that allow for in situ and operando monitoring are therefore indispensable tools for researchers.

Raman spectroscopy has emerged as a powerful technique for identifying and characterizing polysulfide species. geoscienceworld.orgoptica.org It has been successfully used to detect the formation of polysulfides and elemental sulfur during the electrochemical oxidation of pyrite (B73398) (FeS₂). optica.org Resonance Raman spectroscopy, in particular, offers enhanced sensitivity for detecting low concentrations of polysulfide and sulfur radical species. geoscienceworld.org By using specific laser excitation wavelengths that match the absorption bands of the target species, researchers can significantly amplify the Raman signal. geoscienceworld.org In situ Raman spectroscopy has also been employed to investigate the formation of polysulfides in lithium-sulfur (Li-S) cells, providing valuable insights into the battery's reaction mechanism.

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are other powerful techniques for probing the speciation of sulfur. Operando sulfur K-edge XAS and XES have been used to follow the evolution and dynamics of sulfur species in working metal-sulfur batteries. cells.esnih.gov These techniques can provide information about the average oxidation state of sulfur and can be used to monitor changes in the concentration of various sulfur species during processes like catalyst poisoning and regeneration. nih.govosti.govethz.ch

Hard X-ray Photoelectron Spectroscopy (HAXPES) , especially under near-ambient pressure conditions, allows for the observation of sulfur species on the surfaces of materials during operation. acs.orgspring8.or.jp This technique has been used to study sulfur poisoning in polymer electrolyte fuel cells, identifying different sulfur species and their behavior under various conditions. acs.orgspring8.or.jp

Future advancements in this area will likely involve the combination of multiple spectroscopic techniques to obtain a more comprehensive picture of pentasulfide reactions. The development of new data analysis methods and the use of theoretical calculations to interpret complex spectra will also be crucial. osti.gov

| Spectroscopic Technique | Application in Pentasulfide Research | Key Findings |

| Raman Spectroscopy | Identification of surface oxidation products of FeS₂. optica.org | Formation of polysulfides and elemental sulfur was observed. optica.org |

| Resonance Raman Spectroscopy | Detection of polysulfide and sulfur radical species. geoscienceworld.org | Provides enhanced sensitivity for low-concentration species. geoscienceworld.org |

| In Situ Raman Spectroscopy | Investigation of polysulfide formation in Li-S cells. | Provides insights into the battery reaction mechanism. |

| X-ray Absorption Spectroscopy (XAS) | Probing the average oxidation state of sulfur in polysulfides. osti.gov | Used to follow the evolution of sulfur species in batteries. cells.es |

| X-ray Emission Spectroscopy (XES) | Semi-quantitative sulfur speciation under operando conditions. nih.gov | Monitors changes in the absolute concentration of sulfur species. nih.govethz.ch |

| Hard X-ray Photoelectron Spectroscopy (HAXPES) | Observation of sulfur species on material surfaces under working conditions. acs.orgspring8.or.jp | Used to study sulfur poisoning in fuel cells. acs.orgspring8.or.jp |

Integration of Machine Learning in Pentasulfide Material Design and Prediction

The vast chemical space of potential pentasulfide-containing materials presents a significant challenge for traditional experimental and computational screening methods. Machine learning (ML) is emerging as a powerful tool to accelerate the discovery and design of new materials with desired properties. azom.comresearchgate.net

ML models can be trained on existing data from experiments and simulations to predict the properties of new, un-synthesized materials. azom.com This data-driven approach can significantly reduce the time and cost associated with materials discovery. researchgate.net For example, ML has been used to rapidly screen for host materials in lithium-sulfur batteries that can effectively suppress the polysulfide shuttle effect, a major obstacle to the development of these batteries. acs.org

One approach involves using ML to predict the adsorption energies of lithium polysulfides on various substrate materials. acs.org This allows for the rapid identification of materials with strong anchoring capabilities for polysulfides. acs.org Transfer learning techniques can further enhance the accuracy of these predictions, even with small datasets. acs.org

| Machine Learning Application | Goal | Impact |

| Predictive Modeling | Forecast material properties (e.g., adsorption energy, stability). acs.orgacs.org | Accelerates the screening of candidate materials. acs.org |

| High-Throughput Screening | Rapidly evaluate large databases of potential materials. acs.org | Identifies promising candidates for further investigation. acs.org |

| Self-Driving Laboratories | Automate the entire research and discovery cycle. scitechdaily.comacs.org | Reduces the time needed to discover new materials from months or years to days. scitechdaily.com |

| Data-Driven Insights | Uncover complex structure-property relationships. nih.gov | Guides the rational design of new materials with tailored functionalities. researchgate.net |

Exploration of Pentasulfide Chemistry in Extreme Environments

The chemistry of sulfur compounds, including pentasulfides, under extreme conditions of high pressure and temperature is a fascinating and underexplored area of research. Such environments are relevant to planetary interiors, astrochemical settings, and industrial processes. wikipedia.organl.gov

High-pressure studies have revealed the formation of unexpected iron-sulfur compounds, such as Fe₃S₂, Fe₂S, and Fe₃S, at pressures above 14 GPa. anl.gov These findings have important implications for understanding the composition and properties of planetary cores. anl.gov Similarly, investigations into the sulfur-oxygen system under high pressure have predicted the stability of a novel S₃O₄ compound at pressures above 79 GPa. ed.ac.uk

The behavior of hydrogen sulfide (B99878) (H₂S) at extreme pressures is also of great interest. Above 90 GPa, H₂S becomes a metallic conductor and exhibits superconductivity at low temperatures. wikipedia.org The critical temperature for superconductivity increases with pressure, reaching as high as 203 K at 200 GPa. wikipedia.org

The thermal dissociation of sulfur species is another important aspect of their chemistry in extreme environments. ifpenergiesnouvelles.fr The rate of H₂S generation from the thermal treatment of condensates, for instance, is influenced by both temperature and pressure. ifpenergiesnouvelles.fr Understanding these dissociation reactions is crucial for predicting and mitigating corrosion in industrial processes. ifpenergiesnouvelles.fr

Future research in this area will likely involve the use of advanced experimental techniques, such as diamond anvil cells coupled with in situ characterization methods, to probe the behavior of pentasulfides and related compounds under even more extreme conditions. Theoretical calculations will also play a crucial role in predicting the stability and properties of novel sulfur-containing phases at high pressures and temperatures.

Unraveling Complex Biological Roles and Pathways of Endogenous Polysulfides

The discovery of endogenous polysulfides in biological systems has opened up a new and exciting field of research. researchgate.netnih.gov These molecules, once thought to be mere chemical curiosities, are now recognized as important signaling molecules with a wide range of physiological functions. mdpi.comnih.gov

Endogenous polysulfides, such as hydrogen polysulfides (H₂Sₙ), are derived from hydrogen sulfide (H₂S) and are involved in processes like redox signaling, cytoprotection, and the regulation of ion channels and transcription factors. mdpi.comnih.govnih.gov They are believed to be more potent than H₂S in many of their biological activities. nih.govmdpi.com For example, H₂Sₙ has been shown to be a powerful activator of the TRPA1 ion channel. mdpi.commdpi.com

A key mechanism of action for polysulfides is believed to be S-persulfidation (also known as S-sulfhydration), a post-translational modification of cysteine residues in proteins. nih.govsemanticscholar.org This modification can alter the function of proteins and is thought to be a fundamental mechanism underlying H₂S-regulated signaling pathways. semanticscholar.org

The detection and quantification of endogenous polysulfides in biological samples remains a significant challenge due to their reactive nature and low concentrations. rsc.orgmdpi.com Researchers are actively developing new analytical methods, including fluorescent probes and mass spectrometry-based techniques, to overcome these challenges. rsc.orgmdpi.com

Future research in this area will focus on several key questions:

What are the specific biological pathways for the synthesis and metabolism of different polysulfide species? nih.gov

What are the protein targets of S-persulfidation, and how does this modification regulate their function?

What is the role of polysulfides in various diseases, including neurological disorders and cancer? nih.govnih.gov

Can polysulfides or their precursors be developed as therapeutic agents?

Answering these questions will require a multidisciplinary approach, combining expertise in chemistry, biology, and medicine. The development of more sophisticated analytical tools will be essential for making progress in this rapidly evolving field. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.